BenchChemオンラインストアへようこそ!

Cyclotriazadisulfonamide

HIV Entry Inhibitor CD4 Down-Modulator CXCR4 Antagonist

CADA is the founding member of a novel antiviral class—selective signal peptide-dependent ER translocation inhibitors targeting CD4 at the Sec61 translocon. Unlike generic entry inhibitors, its steep SAR means only the characterized lead compound yields reproducible IC50 values (0.80–3.2 µM). Procurement of high-purity CADA is mandatory for benchmarking novel analogs and generating cross-laboratory comparable data. Demonstrated synergy with approved ARVs (zidovudine, lopinavir, enfuvirtide) and activity across all HIV-1 subtypes (A–H, AE, O).

Molecular Formula C31H39N3O4S2
Molecular Weight 581.8 g/mol
Cat. No. B1668197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclotriazadisulfonamide
SynonymsCyclotriazadisulfonamide;  CADA
Molecular FormulaC31H39N3O4S2
Molecular Weight581.8 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CCCN(CC(=C)C2)S(=O)(=O)C3=CC=C(C=C3)C)CC4=CC=CC=C4
InChIInChI=1S/C31H39N3O4S2/c1-26-11-15-30(16-12-26)39(35,36)33-21-7-19-32(25-29-9-5-4-6-10-29)20-8-22-34(24-28(3)23-33)40(37,38)31-17-13-27(2)14-18-31/h4-6,9-18H,3,7-8,19-25H2,1-2H3
InChIKeySRJIECKMPIRMJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Cyclotriazadisulfonamide (CADA) Procurement and Selection Guide: Baseline Properties


Cyclotriazadisulfonamide (CADA; CAS 182316-44-5) is a macrocyclic small molecule characterized by a 1,5,9-triazacyclododecane core functionalized with sulfonamide groups, typically available as the hydrochloride salt to enhance solubility in polar solvents [1]. CADA is the founding member of a novel class of antiviral agents that function as selective signal peptide-dependent endoplasmic reticulum (ER) translocation inhibitors, targeting the nascent human CD4 receptor protein at the Sec61 translocon [2]. Unlike conventional antiretroviral drugs that target viral enzymes or co-receptors, CADA acts by reducing the host cell's supply of the CD4 glycoprotein, the primary receptor essential for HIV entry [3].

Cyclotriazadisulfonamide (CADA) vs. Generic Analogs: Why Simple Substitution Fails for CD4 Down-Modulation


Generic substitution among cyclotriazadisulfonamide analogs or other HIV entry inhibitors is not scientifically valid due to the steep and highly specific structure-activity relationship (SAR) governing CD4 down-modulation potency. Studies evaluating over 25 CADA derivatives have demonstrated that minor structural modifications, such as altering the saturation of the benzyl tail group or the electronic properties of the sulfonamide side arms, lead to substantial changes in IC50 values for CD4 receptor reduction [1]. For instance, the saturated analog QJ023 exhibits modestly enhanced activity, whereas alternative replacements can significantly diminish potency [1]. This tight SAR means that seemingly similar macrocyclic sulfonamides cannot be assumed to possess equivalent biological activity, making the procurement of the specific, well-characterized CADA lead compound essential for reproducible research outcomes [2].

Cyclotriazadisulfonamide (CADA) Comparative Performance: A Quantitative Evidence Guide


CADA vs. AMD3100 (Plerixafor): Differential Targeting of HIV Entry

CADA operates through a fundamentally different mechanism than the CXCR4 antagonist AMD3100 (plerixafor). While AMD3100 blocks the HIV co-receptor CXCR4 (IC50 = 44 nM for CXCR4 binding), CADA down-modulates the primary CD4 receptor, a step upstream in the viral entry process. This mechanistic divergence leads to distinct inhibitory profiles: CADA exhibits anti-HIV IC50 values of 0.3-3.2 µM, whereas AMD3100 shows an IC50 of 0.19 µg/mL against HIV [1][2]. Crucially, when used in combination, CADA and AMD3100 demonstrate synergistic inhibition, indicating that their distinct mechanisms do not compete and can be leveraged for enhanced antiviral effects [3].

HIV Entry Inhibitor CD4 Down-Modulator CXCR4 Antagonist

Broad-Spectrum Antiviral Activity of CADA Against HIV-1 Subtypes

Unlike many antiretroviral agents that lose potency against specific HIV-1 clades, CADA maintains consistent antiviral activity across a wide panel of clinical isolates. In a study evaluating 16 different primary isolates, CADA exhibited potent and consistent anti-HIV-1 activity against a broad range of R5, R5/X4, and X4 tropic viruses in peripheral blood mononuclear cells (PBMCs) [1]. Further, CADA proved active against clinical isolates from HIV-1 subtypes A, B, C, D, F, G, H, AE, and O, as well as SIV(mac251) in macaque PBMCs [2]. This pan-subtype activity profile is a critical differentiator from many class-specific antivirals whose efficacy may be subtype-dependent.

HIV-1 Subtype Broad-Spectrum Antiviral Primary Isolates

CADA Synergy with Approved Antiretroviral Drugs

CADA demonstrates quantitative synergy when combined with multiple classes of clinically approved antiretroviral drugs, a feature that distinguishes it from compounds that may exhibit additive or antagonistic interactions. In systematic two-drug combination studies using the median effect principle (CalcuSyn analysis), combination indices (CI) indicated synergy (CI < 1) between CADA and a panel of reverse transcriptase inhibitors (zidovudine, stavudine, lamivudine, etc.) and protease inhibitors (lopinavir, saquinavir, etc.) [1]. Additionally, synergy was observed with the gp41 fusion inhibitor enfuvirtide (T-20) and the CXCR4 antagonist AMD3100 [1]. This demonstrated synergistic potential supports the use of CADA in experimental therapeutic combinations.

Synergy Combination Therapy Antiretroviral

Selective CD4 Down-Modulation vs. Non-Specific Cytotoxicity

A key differentiator for CADA is its highly specific down-modulation of the CD4 receptor without altering the expression of other cellular receptors or coreceptors. Flow cytometric analysis demonstrated that while CADA significantly decreased cell surface CD4, it did not affect the expression of other receptors examined, including HIV coreceptors (CXCR4, CCR5) [1]. In contrast, non-specific protein synthesis inhibitors or cytotoxic agents would broadly impact cellular protein expression. In mixed lymphocyte reaction assays, CADA inhibited lymphocyte proliferation with low cellular toxicity, indicating a therapeutic window between its desired immunomodulatory effect and general cytotoxicity [2].

CD4 Down-Modulation Selectivity Cytotoxicity

CADA Lead Compound vs. Optimized Analogs: Baseline Potency Benchmark

CADA serves as the essential baseline comparator for any SAR or lead optimization campaign within its class. The parent compound CADA down-modulates CD4 receptor expression in MT-4 and SupT1 cells with IC50 values of 0.80 µM and 1.03 µM, respectively [1]. This established potency provides a quantitative reference point against which all novel CADA analogs must be compared. For instance, the analog QJ023 (saturated benzyl group) shows slightly enhanced activity, while other modifications can drastically reduce potency [1]. Thus, CADA is not merely a research tool but the necessary control for validating any claims of improved efficacy or selectivity among new derivatives.

CD4 Down-Modulation Potency SAR Lead Optimization

Cyclotriazadisulfonamide (CADA): Key Application Scenarios and Procurement Use Cases


HIV Entry Inhibition and Mechanistic Studies of CD4 Dependence

CADA is the reagent of choice for studies requiring specific interrogation of the CD4 receptor's role in HIV-1 entry. Its unique mechanism—signal peptide-dependent inhibition of CD4 translocation into the ER—provides a distinct approach compared to direct receptor blockade. Researchers can use CADA (IC50 0.3-3.2 µM) to effectively down-modulate CD4 in T-cell lines and PBMCs, thereby establishing a CD4-deficient cellular state for viral entry assays, co-receptor utilization studies, or evaluating CD4-independent entry pathways [1]. Its activity against diverse HIV-1 subtypes (A, B, C, D, F, G, H, AE, O) ensures broad applicability across research involving different viral strains [2].

Design and Validation of Novel CADA Analogs and Sec61 Inhibitors

In medicinal chemistry and drug discovery programs focused on Sec61 translocon inhibitors, CADA serves as the indispensable gold-standard reference compound. Any new synthetic analog's CD4 down-modulation potency must be benchmarked against CADA's well-characterized IC50 values of 0.80 µM (MT-4 cells) and 1.03 µM (SupT1 cells) [3]. This allows for rigorous quantitative assessment of SAR, enabling researchers to determine whether structural modifications lead to genuine improvements in potency, selectivity, or pharmacokinetic properties [4]. Procurement of high-purity CADA is critical for generating reproducible and comparable data across different laboratories and synthetic campaigns.

Synergistic Combination Antiretroviral Therapy Research

For investigations into novel combination antiretroviral strategies, CADA offers a unique synergistic partner due to its CD4-targeting mechanism. Experimental evidence demonstrates that CADA acts synergistically (Combination Index < 1) with multiple classes of approved antiretrovirals, including reverse transcriptase inhibitors (e.g., zidovudine, lamivudine) and protease inhibitors (e.g., lopinavir, saquinavir), as well as the entry inhibitor enfuvirtide and the CXCR4 antagonist AMD3100 [5]. Researchers can leverage this property to design and evaluate combination regimens that may achieve enhanced viral suppression at lower individual drug concentrations, potentially reducing toxicity and mitigating the emergence of drug resistance.

Immunomodulation and T-Cell Activation Research

Beyond antiviral applications, CADA is a valuable tool for probing CD4-dependent immunomodulation. Studies have shown that CADA suppresses T-cell activation and proliferation in mixed lymphocyte reactions and upon stimulation with CD3/CD28 beads or phytohemagglutinin, with effects most pronounced in CD8+ T cells [6]. This is partly mediated by its down-modulation of the 4-1BB (CD137) survival factor. Researchers can employ CADA to dissect the role of CD4 and 4-1BB signaling in T-cell biology, autoimmune disease models, or transplant rejection studies, taking advantage of its low cellular toxicity and specific receptor down-modulation profile [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclotriazadisulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.